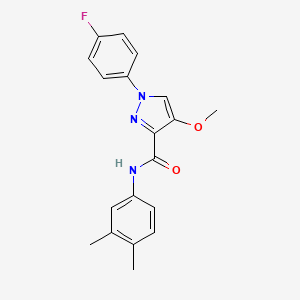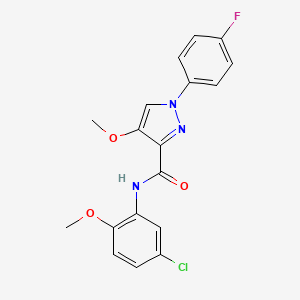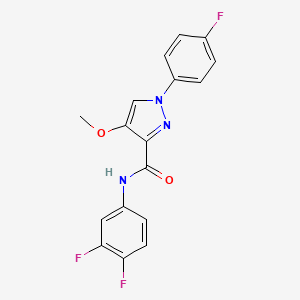
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, also known as DFMPP, is a pyrazole-based compound that has been studied for its potential applications in medicinal chemistry, drug discovery, and synthetic organic chemistry. DFMPP has been found to possess a range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer, and anti-viral properties. Additionally, DFMPP has been studied for its potential applications in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential applications in medicinal chemistry, drug discovery, and synthetic organic chemistry. In medicinal chemistry, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its anti-inflammatory, anti-fungal, anti-cancer, and anti-viral properties. In drug discovery, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential to act as a scaffold for the design and synthesis of novel compounds with therapeutic potential. In synthetic organic chemistry, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential to be used in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide acts by modulating the activity of certain enzymes and proteins involved in the regulation of inflammation, cell proliferation, and apoptosis. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been shown to interact with several cell surface receptors, including the insulin-like growth factor receptor and the epidermal growth factor receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide have been studied extensively. In animal models, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to possess anti-inflammatory, anti-fungal, anti-cancer, and anti-viral properties. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to possess immunomodulatory and anti-oxidant effects. In vitro studies have demonstrated that N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can inhibit the growth of a variety of cancer cell lines, including lung, breast, and colon cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a relatively stable compound that is easy to synthesize and store. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is relatively non-toxic and has been found to possess a wide range of biological activities. However, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not water-soluble, which can limit its use in certain laboratory experiments. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not commercially available, which can limit its availability for certain research applications.
Zukünftige Richtungen
The potential future directions for N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide research include further investigation of its mechanism of action, further exploration of its potential applications in medicinal chemistry, drug discovery, and synthetic organic chemistry, and further exploration of its potential uses as a scaffold for the design and synthesis of novel compounds with therapeutic potential. Additionally, further research is needed to explore the potential of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide as an anti-inflammatory, anti-fungal, anti-cancer, and anti-viral agent. Additionally, further research is needed to explore the potential of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide as an immunomodulator and anti-oxidant agent. Finally, further research is needed to explore the potential of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide as a tool for the development of novel therapeutic agents.
Synthesemethoden
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be synthesized via a two-step process. The first step involves the reaction of 4-fluorophenyl isocyanate with 4-methoxy-1H-pyrazole-3-carboxylic acid in the presence of a base, such as sodium carbonate. This reaction results in the formation of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. The second step involves the reaction of the resulting N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide with a nucleophilic reagent, such as an amine, to form a variety of derivatives.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-25-15-9-23(12-5-2-10(18)3-6-12)22-16(15)17(24)21-11-4-7-13(19)14(20)8-11/h2-9H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFIOCWIYSAXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529803.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529808.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)
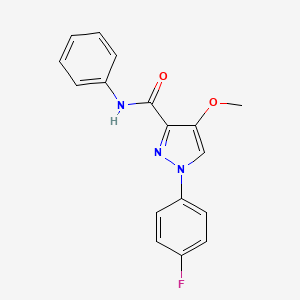
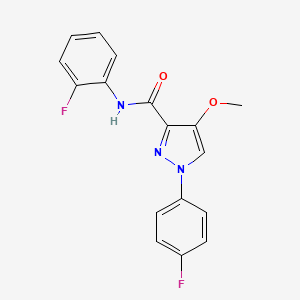


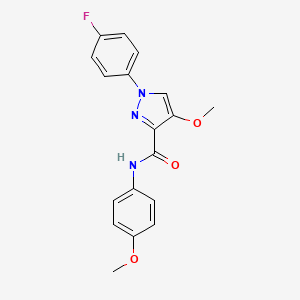
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate](/img/structure/B6529859.png)

